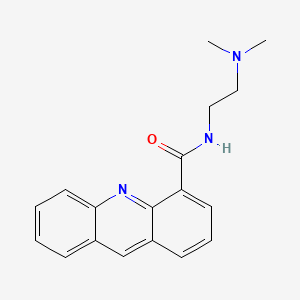
吖啶
概述
描述
吖啶甲酰胺是一种化学治疗剂,属于称为拓扑异构酶抑制剂的药物家族。它以其独特的平面环状结构为特征,使其能够插入 DNA,从而抑制拓扑异构酶的活性。 该化合物已被研究用于治疗各种类型的癌症,但其临床疗效有限 .
科学研究应用
作用机制
吖啶甲酰胺的作用机制与其插入 DNA 的能力有关。这种插入破坏了拓扑异构酶的正常功能,拓扑异构酶对于 DNA 复制和转录至关重要。 通过抑制这些酶,吖啶甲酰胺可以阻止癌细胞增殖 .
生化分析
Biochemical Properties
Daca plays a crucial role in biochemical reactions, primarily through its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription . Daca interacts with enzymes such as topoisomerase I and II, which are essential for DNA replication and repair. By inhibiting these enzymes, Daca induces DNA damage and apoptosis in cancer cells .
Cellular Effects
Daca has profound effects on various types of cells and cellular processes. In cancer cells, Daca induces cytotoxicity by causing DNA double-strand breaks and inhibiting cell division . This compound also affects cell signaling pathways, leading to the activation of apoptotic pathways and the suppression of cell proliferation . Additionally, Daca influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of Daca involves its binding interactions with DNA and topoisomerase enzymes. Daca intercalates into the DNA helix, causing structural distortions that inhibit the activity of topoisomerase I and II . This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways . Furthermore, Daca can induce changes in gene expression by modulating the activity of transcription factors and chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Daca can vary over time. Studies have shown that Daca is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of Daca on cellular function include sustained DNA damage, inhibition of cell proliferation, and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, highlighting the potential of Daca as a therapeutic agent .
Dosage Effects in Animal Models
The effects of Daca vary with different dosages in animal models. At low doses, Daca exhibits potent anticancer activity with minimal toxicity . At higher doses, Daca can cause adverse effects such as myelosuppression, gastrointestinal toxicity, and neurotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage regimen to achieve maximum therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
Daca is metabolized in the liver through various pathways, including N-oxidation and acridone formation . The major metabolites of Daca include Daca-N-oxide and Daca-9(10H)-acridone, which are excreted in the urine . These metabolic pathways play a crucial role in the detoxification and elimination of Daca from the body . Additionally, the metabolism of Daca can influence its pharmacokinetics and therapeutic efficacy .
Transport and Distribution
Daca is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It accumulates in the cell nucleus, where it exerts its cytotoxic effects by intercalating into DNA . Daca is also distributed to other cellular compartments, including the cytoplasm and acidic vesicles of the membrane trafficking system . The intracellular distribution of Daca is influenced by factors such as pH and the presence of transport proteins .
Subcellular Localization
The subcellular localization of Daca is primarily in the cell nucleus, where it interacts with DNA and topoisomerase enzymes . This localization is facilitated by the planar structure of Daca, which allows it to intercalate into the DNA helix . Additionally, Daca can be found in other subcellular compartments, such as the cytoplasm and endosomal vesicles . The subcellular localization of Daca is critical for its activity and function, as it determines the sites of DNA damage and enzyme inhibition .
准备方法
吖啶甲酰胺的合成通常涉及乌尔曼缩合反应。第一步,通过使 2-溴苯甲酸与不同的苯胺反应制备 2-芳基氨基苯甲酸。 然后使用多磷酸 (PPA) 使所得化合物环化以得到吖啶酮衍生物 。工业生产方法可能涉及类似的合成路线,但已针对大规模生产进行了优化。
化学反应分析
吖啶甲酰胺会发生各种化学反应,包括:
氧化: 此反应可以通过如高锰酸钾等氧化剂促进。
还原: 可以使用如氢化铝锂等常见的还原剂。
取代: 亲核取代反应很常见,其中吖啶环上的卤素原子被亲核试剂取代。
相似化合物的比较
吖啶甲酰胺因其特定的结构和作用机制而独一无二。类似的化合物包括:
氨甲喋呤: 另一种具有类似平面结构的拓扑异构酶抑制剂。
三唑并吖啶酮: 以其抗癌特性和 DNA 插入能力而闻名。
这些化合物都具有插入 DNA 和抑制拓扑异构酶的能力,但吖啶甲酰胺以其特定的化学结构和其影响的特定途径而著称。
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGNERSKEKDZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237739 | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89459-25-6 | |
| Record name | N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89459-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine Carboxamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACRIDINE CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3V8R4E13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
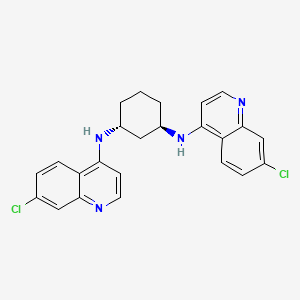
![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)
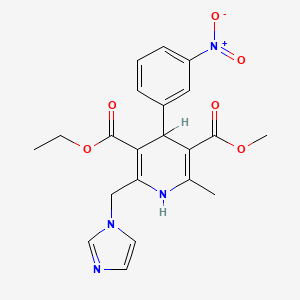
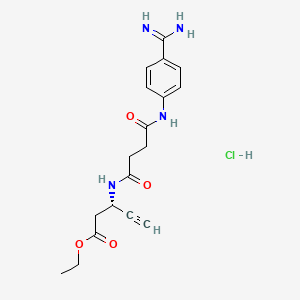

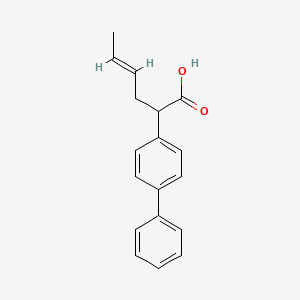
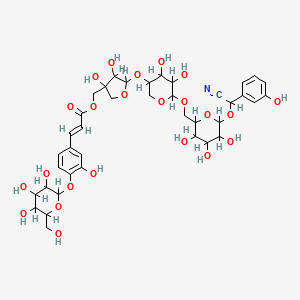
![(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B1683340.png)
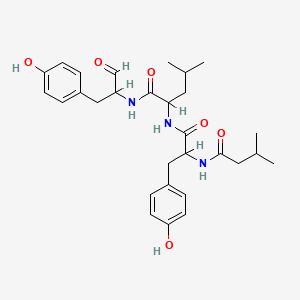
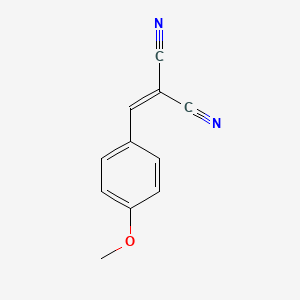
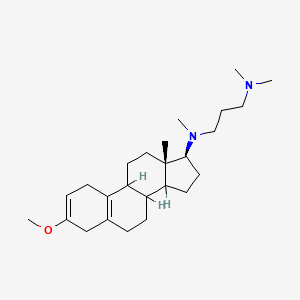
![(2S)-2-amino-2-[(4S,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1683346.png)
![(2S)-2-[[(4S,5S)-5-acetamido-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1683348.png)

